1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Description

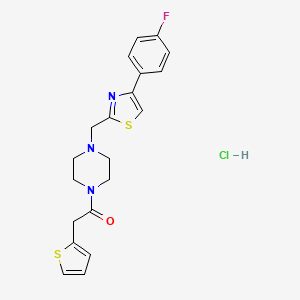

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a structurally complex small molecule featuring:

- A piperazine core substituted at the 1-position with a thiophen-2-yl ethanone group.

- A 4-(4-fluorophenyl)thiazole moiety linked via a methylene bridge to the piperazine nitrogen at the 4-position.

- A hydrochloride counterion, enhancing solubility and stability for pharmacological applications.

Its synthesis likely involves coupling reactions between functionalized piperazine, thiazole, and thiophene precursors, followed by salt formation .

Properties

IUPAC Name |

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS2.ClH/c21-16-5-3-15(4-6-16)18-14-27-19(22-18)13-23-7-9-24(10-8-23)20(25)12-17-2-1-11-26-17;/h1-6,11,14H,7-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIAUOQCBRPDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C14H16FN3S

- Monoisotopic Mass : 277.1049 Da

- CAS Number : 441033-40-5

The presence of thiazole and piperazine moieties contributes to its biological activity, as these structures are commonly associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . Thiazole derivatives have been shown to inhibit matrix metalloproteinases and kinases, which are crucial in cancer progression.

The anticancer mechanisms of thiazole derivatives often involve:

- Induction of Apoptosis : Many compounds induce apoptosis in cancer cells by modulating Bcl-2 family proteins.

- Inhibition of Cell Proliferation : Thiazole derivatives can interfere with cell cycle progression.

- Targeting Specific Pathways : Some compounds target pathways involved in angiogenesis and metastasis.

Case Studies

A study conducted on thiazole derivatives indicated that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 (colorectal cancer) and HepG2 (hepatocellular carcinoma). The IC50 values for these compounds ranged from 5 to 15 µM, demonstrating their potential as therapeutic agents in cancer treatment .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4c | HCT-116 | 9.86 ± 0.78 | Apoptosis via Bcl-2 modulation |

| 4d | HepG2 | 8.45 ± 0.65 | Cell cycle arrest |

| 8c | HT-29 | 12.34 ± 0.90 | Inhibition of angiogenesis |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Antibacterial Mechanism

The antibacterial activity is believed to be mediated through:

- Disruption of Bacterial Cell Membranes : Compounds can alter membrane integrity.

- Inhibition of Protein Synthesis : Some thiazole derivatives interfere with ribosomal function.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride. Research indicates that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, thiazole derivatives have shown efficacy against different cancer types, including breast and lung cancers .

Table 1: Summary of Anticancer Studies on Thiazole Derivatives

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Studies have reported effective inhibition against various bacterial strains, showcasing its potential as an antibacterial agent .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Study | Compound | Microbial Strain | Activity |

|---|---|---|---|

| Thiazole derivative C | E. coli | Inhibitory effect observed | |

| Thiazole derivative D | S. aureus | Effective against resistant strains |

Synthetic Strategies

The synthesis of this compound involves multiple steps that leverage modern synthetic methodologies. Recent advancements in synthetic strategies have focused on optimizing yields and reducing reaction times.

One-Pot Synthesis

A promising approach involves one-pot synthesis methods that combine multiple reaction steps into a single process. This method not only simplifies the synthesis but also enhances the overall yield of the desired thiazole derivatives .

Green Chemistry Approaches

In line with contemporary trends in organic synthesis, green chemistry principles are being applied to the synthesis of thiazole derivatives. These methods aim to minimize waste and reduce the environmental impact of chemical processes while maintaining high efficiency and selectivity .

Clinical Trials

Recent clinical trials involving thiazole derivatives have demonstrated their potential in treating chronic pain conditions through modulation of specific receptors (e.g., P2X3 receptors). These studies indicate a favorable safety profile and significant analgesic effects .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in identifying key structural features that enhance the biological activity of thiazole derivatives. Modifications in the piperazine and thiophene moieties have been systematically explored to optimize potency and selectivity against target diseases .

Comparison with Similar Compounds

Compound 22 (MK47/RTC536)

Structure: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone . Key Differences:

- Replaces the 4-fluorophenyl-thiazole group in the target compound with a 4-(trifluoromethyl)phenyl substituent.

- Lacks the thiazole ring , which may reduce metabolic stability or alter binding affinity.

Synthesis : Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with 2-(thiophen-2-yl)acetic acid (82% yield) .

| Parameter | Target Compound | Compound 22 |

|---|---|---|

| Aromatic Substituent | 4-Fluorophenyl-thiazole | 4-Trifluoromethylphenyl |

| Heterocyclic Core | Thiazole + thiophene | Thiophene only |

| Yield | Not reported | 82% |

Compound 21 (MK37/RTC93)

Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone . Key Differences:

- Contains a methanone linker (vs. ethanone in the target compound), shortening the alkyl chain.

- Substituent at the piperazine nitrogen is 4-(trifluoromethyl)phenyl rather than 4-fluorophenyl-thiazole.

Synthesis : Coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carboxylic acid using HOBt/TBTU .

Analogues with Thiazole Moieties

Compound 4/5 (Isostructural Thiazole Derivatives)

Structure : 4-(4-Chloro/fluorophenyl)-2-(pyrazolyl-dihydrothiazole) .

Key Differences :

- Incorporate a dihydropyrazole-thiazole system instead of a piperazine-thiophene scaffold.

Compound in

Structure : (E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole .

Key Differences :

- Replaces the thiophen-2-yl ethanone group with a benzylidene hydrazine linker.

- Introduces a 4-methoxyphenyl substituent on the thiazole ring, altering electronic properties.

Analogues with Hydrochloride Salts

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone Hydrochloride

Structure : Features a 4-methylthiazole group and p-tolyloxy substituent instead of 4-fluorophenyl-thiazole and thiophene .

Key Differences :

- The methylthiazole and aryloxy groups may reduce steric bulk compared to the target compound.

- Demonstrates the versatility of piperazine-thiazole scaffolds in salt formation .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperazine core functionalization : Nucleophilic substitution or coupling reactions to introduce the thiazole and thiophene moieties .

Thiazole-thiophene conjugation : Reactions like Suzuki coupling or alkylation to link the heterocyclic groups to the piperazine backbone .

Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Key Conditions :

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy : Assignments of piperazine protons (δ 2.5–3.5 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and fluorophenyl signals (δ 7.0–7.3 ppm) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between thiazole and piperazine rings) .

- Mass Spectrometry : Confirms molecular weight (m/z ~381.9 for [M+H]⁺) .

Q. What are the primary biological targets hypothesized for this compound?

Methodological Answer: Based on structural analogs:

- Enzyme inhibition : Potential interaction with cyclooxygenases (COX-1/COX-2) due to thiazole and fluorophenyl groups .

- Receptor modulation : Piperazine derivatives often target serotonin or dopamine receptors; radioligand binding assays are recommended for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst screening : Pd(PPh₃)₄ for coupling reactions increases efficiency (yield improvement from 45% to 72%) .

- Stepwise purification : Column chromatography (silica gel, eluent: EtOAc/hexane) isolates intermediates before final salt formation .

Q. What analytical techniques resolve contradictions in biological activity data?

Methodological Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate specific vs. off-target effects .

- Orthogonal assays : Combine enzymatic assays (e.g., COX inhibition) with cell-based viability tests (MTT assay) to confirm mechanism .

- Molecular docking : Predict binding affinity to targets like COX-2 (PDB ID: 5KIR) using software like AutoDock Vina .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

- Solubility testing : Compare free base vs. hydrochloride in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically show 3–5× higher aqueous solubility .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption; logP values <3 indicate favorable permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.